Citramalic acid
Overview
Description
Citramalic acid, also known as ®-2-hydroxy-2-methylbutanedioic acid, is an organic compound with the molecular formula C₅H₈O₅. It is a chiral compound structurally related to malic acid and is classified as a hydroxydicarboxylic acid. This compound is naturally present in certain fruits and is involved in various metabolic pathways in plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citramalic acid can be synthesized through the hydration of mesaconic acid, catalyzed by mesaconyl-C4-CoA hydratase. The reaction is as follows:
HO2CCH=C(CH3)CO2H+H2O→HO2CCH2C(CH3)(OH)CO2H
This conversion can also be achieved in vitro .
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered Escherichia coli strains. These strains express a modified citramalate synthase gene from Methanococcus jannaschii, which facilitates the production of this compound from glycerol. The process involves controlled batch and fed-batch fermentation, yielding significant amounts of this compound .
Chemical Reactions Analysis
Types of Reactions: Citramalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce mesaconic acid.
Reduction: Reduction of this compound can yield 2-methylsuccinic acid.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Mesaconic acid.
Reduction: 2-Methylsuccinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Citramalic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of methacrylic acid, which is used in the production of polymers.
Biology: this compound is involved in metabolic pathways in plants and microorganisms, making it a subject of study in metabolic engineering.
Medicine: Research has explored its potential role in diagnostic biomarkers for diseases such as periodontitis.
Mechanism of Action
Citramalic acid exerts its effects through various biochemical pathways:
Metabolic Pathways: In plants and microorganisms, this compound is synthesized from pyruvic acid and acetyl coenzyme A via citramalate synthase.
Enzymatic Reactions: The enzyme citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate, playing a crucial role in the metabolism of this compound.
Comparison with Similar Compounds
Citramalic acid is structurally similar to other hydroxydicarboxylic acids such as:
Malic Acid: Both compounds have similar structures, but this compound has a methyl group at the 2-position.
Tartaric Acid: Another hydroxydicarboxylic acid, but with different stereochemistry and functional groups.
Mesaconic Acid: this compound is the hydrated derivative of mesaconic acid.
Uniqueness: this compound’s unique structure, with a hydroxyl and a methyl group on the same carbon, distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and biological functions .
Properties
IUPAC Name |
2-hydroxy-2-methylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862265 | |
Record name | Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
597-44-4, 2306-22-1 | |
Record name | (±)-Citramalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citramalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80648 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |
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Record name | Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxy-2-methylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (�±)-Citramalic acid dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRAMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 111 °C | |
Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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